(3-(Cyclohexylsulfonyl)azetidin-1-yl)(2-methoxyphenyl)methanone
CAS No.: 1797631-72-1
Cat. No.: VC4483355
Molecular Formula: C17H23NO4S
Molecular Weight: 337.43
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1797631-72-1 |
|---|---|
| Molecular Formula | C17H23NO4S |
| Molecular Weight | 337.43 |
| IUPAC Name | (3-cyclohexylsulfonylazetidin-1-yl)-(2-methoxyphenyl)methanone |
| Standard InChI | InChI=1S/C17H23NO4S/c1-22-16-10-6-5-9-15(16)17(19)18-11-14(12-18)23(20,21)13-7-3-2-4-8-13/h5-6,9-10,13-14H,2-4,7-8,11-12H2,1H3 |
| Standard InChI Key | LMQSSUGPYKNWBI-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC=C1C(=O)N2CC(C2)S(=O)(=O)C3CCCCC3 |
Introduction
(3-(Cyclohexylsulfonyl)azetidin-1-yl)(2-methoxyphenyl)methanone is a synthetic organic compound that has garnered significant attention in the field of medicinal chemistry. This compound combines a sulfonyl azetidine moiety with a methoxyphenyl structure, making it a complex molecule with potential therapeutic applications. Its molecular formula is C17H23NO4S, and it has a molecular weight of 337.43 g/mol.
Synthesis
The synthesis of (3-(Cyclohexylsulfonyl)azetidin-1-yl)(2-methoxyphenyl)methanone typically involves multi-step organic reactions. These processes require careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Characterization techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential for confirming the structure of the synthesized compound.
Anticancer Activity
Compounds with azetidine structures have shown significant anticancer properties. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis in various cancer cell lines. Derivatives similar to (3-(Cyclohexylsulfonyl)azetidin-1-yl)(2-methoxyphenyl)methanone exhibit cytotoxicity against human tumor cell lines such as MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
Table 1: Cytotoxicity Data Against Various Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| A | MCF-7 | 10 |
| B | HeLa | 12 |
| C | A549 | 15 |
Anti-inflammatory Effects
Compounds containing azetidine and sulfonyl moieties have been reported to possess anti-inflammatory properties. These activities are essential for the development of therapeutics aimed at treating inflammatory diseases. In vitro assays have indicated that this compound can inhibit pro-inflammatory cytokine production, suggesting its potential as an anti-inflammatory agent.
Mechanism of Action
The biological activity of (3-(Cyclohexylsulfonyl)azetidin-1-yl)(2-methoxyphenyl)methanone may be attributed to its ability to interact with specific molecular targets within cells. For instance, it can induce cell cycle arrest in the G0/G1 phase, leading to reduced proliferation rates in cancer cells. Additionally, it has been shown to activate apoptotic pathways through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins.
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